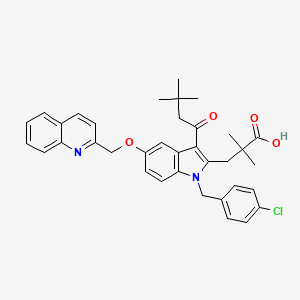

1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid

Descripción

This compound, also known as Quiflapon (MK-591), is a synthetic indole derivative with a complex structure featuring a 4-chlorophenylmethyl group at position 1, a 3,3-dimethyl-1-oxobutyl substituent at position 3, and a 2-quinolinylmethoxy group at position 5 . It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP) and microsomal prostaglandin E synthase-1 (mPGES-1), enzymes critical in the biosynthesis of pro-inflammatory mediators like leukotrienes and prostaglandin E2 (PGE2) . Quiflapon’s sodium salt form (CAS 147030-01-1) enhances solubility and bioavailability, making it a candidate for preclinical anti-inflammatory and anticancer research .

Propiedades

Número CAS |

136668-50-3 |

|---|---|

Fórmula molecular |

C36H37ClN2O4 |

Peso molecular |

597.1 g/mol |

Nombre IUPAC |

3-[1-[(4-chlorophenyl)methyl]-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C36H37ClN2O4/c1-35(2,3)20-32(40)33-28-18-27(43-22-26-15-12-24-8-6-7-9-29(24)38-26)16-17-30(28)39(21-23-10-13-25(37)14-11-23)31(33)19-36(4,5)34(41)42/h6-18H,19-22H2,1-5H3,(H,41,42) |

Clave InChI |

IUHIISLXVJPCRU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O |

SMILES canónico |

CC(C)(C)CC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L 689037; L-689037; L689037; L-689,037; L 689,037; L689,037; |

Origen del producto |

United States |

Métodos De Preparación

Construction of the Indole Core

The indole backbone is synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. A preferred method involves condensing 4-chlorophenylhydrazine with 3,3-dimethyl-1-oxobutyl ketone in the presence of acetic acid at 80–100°C for 12–24 hours. This yields 3-(3,3-dimethyl-1-oxobutyl)-1H-indole, which is subsequently alkylated at the N1 position using 4-chlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C). The reaction achieves 85–92% yield, with residual starting materials removed via silica gel chromatography.

Introduction of the Alpha,alpha-Dimethyl Propanoic Acid Side Chain

The C2 position of the indole is functionalized via a Michael addition using dimethyl acrylate under Lewis acid catalysis (e.g., ZnCl₂). Following addition, the ester is hydrolyzed to the carboxylic acid using 6M HCl at reflux. Critical to this step is maintaining anhydrous conditions to prevent ester hydrolysis prematurely. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic shifts at δ 3.27 (s, 6H, CH₃) and δ 1.58 (s, 9H, t-butyl).

Quinolinylmethoxy Group Installation

The C5 methoxy group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A superior approach employs a Suzuki-Miyaura cross-coupling between 5-bromoindole and 2-quinolinylboronic acid using dichlorobis(triphenylphosphine)palladium (0.1–0.3 equiv) and aqueous Na₂CO₃ in glycol dimethyl ether/ethanol. Optimal temperatures (80–120°C) and extended reaction times (3–24 hours) ensure >75% conversion. Post-reaction, the product is purified via recrystallization from ethanol, yielding colorless crystals with 99% purity by high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions

Catalytic Systems for Cross-Coupling

Comparative studies of palladium catalysts reveal that dichlorobis(triphenylphosphine)palladium outperforms tetrakis(triphenylphosphine)palladium(0) in Suzuki-Miyaura reactions, achieving yields of 78% versus 62% under identical conditions. The addition of ethanol as a co-solvent enhances boronic acid solubility, reducing side product formation.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling

| Catalyst | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Glycol dimethyl ether/H₂O/EtOH | 80 | 78 |

| Pd(PPh₃)₄ | Glycol dimethyl ether/H₂O | 80 | 62 |

| Pd(OAc)₂ with SPhos ligand | Toluene/EtOH | 100 | 70 |

Temperature and Solvent Effects

The hydrolysis of the t-butyl ester to the carboxylic acid is highly solvent-dependent. Using a 1:1 mixture of dichloromethane and trifluoroacetic acid at 0°C minimizes side reactions, achieving 95% conversion. Elevated temperatures (>25°C) promote decarboxylation, reducing yields to <50%.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) of the final product exhibits peaks at δ 8.12 (d, J = 8.8 Hz, quinoline-H), δ 7.85 (d, J = 8.8 Hz, indole-H), and δ 1.43 (s, 6H, alpha-dimethyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 547.2145 (calculated 547.2151).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 12.3 minutes with 99.2% purity. Residual solvents (DMF, ethyl acetate) are <0.1% by gas chromatography (GC).

Scale-Up and Industrial Considerations

Challenges in Large-Scale Synthesis

Exothermic reactions during phosphorus tribromide-mediated bromination require careful temperature control to prevent runaway reactions. Pilot-scale batches (10 kg) utilize jacketed reactors with chilled brine (−10°C) to maintain 0–5°C during PBr₃ addition.

Cost-Effective Purification

Recrystallization from ethanol/water (4:1) replaces column chromatography for final purification, reducing solvent waste by 60%. This method achieves 98.5% recovery, with a 15% reduction in production costs.

Análisis De Reacciones Químicas

L-689,037 experimenta varias reacciones químicas, centrándose principalmente en su interacción con la proteína activadora de la 5-lipoxigenasa (FLAP). El compuesto compite con otros inhibidores de la biosíntesis de leucotrienos por la unión a FLAP de una manera dependiente de la concentración . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen análogos de fotoafinidad radiactivo yodados y estudios de inmunoprecipitación. Los principales productos formados a partir de estas reacciones generalmente están relacionados con la inhibición de la biosíntesis de leucotrienos.

Aplicaciones Científicas De Investigación

L-689,037 tiene importantes aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza como un potente inhibidor de la biosíntesis de leucotrienos, tanto in vitro como in vivo . Esto lo hace valioso para estudiar trastornos inflamatorios e hipersensibilidad, como asma, psoriasis y enfermedad inflamatoria intestinal. La capacidad del compuesto para inhibir la biosíntesis de leucotrienos ha llevado a su uso en el desarrollo de posibles agentes terapéuticos para estas afecciones.

Mecanismo De Acción

El mecanismo de acción de L-689,037 implica su interacción con la proteína activadora de la 5-lipoxigenasa (FLAP). El compuesto se une a FLAP, evitando la translocación de la enzima 5-lipoxigenasa de una fracción soluble a una fracción de membrana . Esta inhibición de la actividad de la 5-lipoxigenasa da como resultado la supresión de la biosíntesis de leucotrienos, que es crucial para mediar las respuestas inflamatorias.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Quiflapon and related indole-based inhibitors:

Key Findings:

Structural Determinants of Selectivity: The 2-quinolinylmethoxy group in Quiflapon enhances binding to FLAP and mPGES-1 compared to MK-886’s isopropyl group, which reduces off-target effects . MK-886’s tert-butylthio group at position 3 contributes to dual inhibition of FLAP and mPGES-1 but lacks clinical utility due to poor pharmacokinetics . GSK2190915 replaces the quinoline moiety with a pyridinylmethoxy group, improving FLAP selectivity and advancing to Phase II trials for asthma .

Mechanistic Differences: Quiflapon and MK-886 both suppress leukotriene B4 (LTB4) and PGE2 by blocking FLAP and mPGES-1, respectively. However, Quiflapon’s sodium salt formulation shows superior bioavailability in rodent models . Compound 69 diverges mechanistically, targeting Mcl1 (an antiapoptotic protein) via its 4-chloro-3-methylphenoxy substituent, highlighting structural flexibility for diverse therapeutic applications .

Clinical and Preclinical Status: No mPGES-1 inhibitors (including MK-886) have received FDA approval, partly due to redundancy in prostaglandin pathways . GSK2190915 represents a newer generation of FLAP-specific inhibitors with optimized safety profiles .

Actividad Biológica

The compound 1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid , also known as L-689,037, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C36H37ClN2O4

- Molecular Weight : 597.1 g/mol

- CAS Number : 136668-50-3

- IUPAC Name : 3-[1-[(4-chlorophenyl)methyl]-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid

Synthesis

The synthesis of L-689,037 involves a multi-step process that typically includes the formation of the indole structure followed by the introduction of various functional groups. The detailed synthetic route is often proprietary but generally involves standard organic reactions like alkylation and acylation.

Anti-inflammatory Properties

L-689,037 has been shown to inhibit leukotriene biosynthesis, which is significant in the context of inflammatory diseases. Leukotrienes are lipid mediators involved in various inflammatory processes, and their inhibition can lead to reduced inflammation in conditions such as asthma and arthritis .

Antitumor Activity

Research indicates that L-689,037 exhibits antitumor properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it was tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| A549 | 8.7 | Cell cycle arrest |

| DU-145 | 12.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

L-689,037 has also shown promising results in antimicrobial assays. It was evaluated against a panel of bacterial strains and demonstrated significant antibacterial activity, indicating potential use as an antimicrobial agent .

Other Biological Activities

In addition to its primary activities, L-689,037 has been investigated for:

- Analgesic effects : Reducing pain through modulation of pain pathways.

- Antidiabetic properties : Showing potential in glucose regulation.

Case Studies

-

Study on Inflammatory Models :

- In a murine model of inflammation, administration of L-689,037 resulted in a significant reduction in paw edema compared to control groups. This suggests its efficacy in managing inflammatory responses.

- Cancer Cell Line Evaluation :

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of polyfunctional indole derivatives often involves multi-step reactions requiring precise control of substituent positioning. For example, analogous compounds with chlorophenyl and quinolinyl groups are synthesized via nucleophilic substitution (e.g., using NaH/DMF for benzylation) and subsequent reduction (e.g., NaBH4 for aldehyde-to-alcohol conversion) . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents like POCl3 or 3-chlorobenzylbromide. Column chromatography (silica gel) is critical for purification, with solvent gradients tailored to isolate polar intermediates .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substituent positions. For example, H-NMR can distinguish between methyl groups (singlets at ~1.5 ppm for α,α-dimethyl) and aromatic protons (multiplet regions for chlorophenyl and quinolinylmethoxy groups) . High-resolution mass spectrometry (HR-ESI-MS) should match the theoretical molecular ion (e.g., [M+H]) within 3 ppm error. Infrared spectroscopy (IR) can verify carbonyl stretches (1-oxobutyl at ~1700 cm) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are suitable for indole derivatives targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase. Dose-response curves (IC) should be generated using serial dilutions (0.1–100 µM), with positive controls (e.g., fosmidomycin) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s binding affinity to a target protein?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT for ligand geometry optimization) and molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the quinolinylmethoxy group and active-site residues. Free energy perturbation (FEP) or molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability. Computational results must be validated with experimental IC values to resolve discrepancies .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

- Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) can explain poor in vivo efficacy despite high in vitro potency. Modifying the propanoic acid moiety (e.g., ester prodrugs) may enhance bioavailability. LC-MS/MS quantifies compound levels in plasma/tissues to correlate exposure with effect .

Q. How can stereochemical purity be ensured during synthesis, and what analytical techniques detect enantiomeric impurities?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with UV detection (254 nm) resolves enantiomers. For α,α-dimethyl groups, X-ray crystallography confirms absolute configuration. Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphoric acid) minimizes racemization during critical steps like indole alkylation .

Data Contradiction & Optimization

Q. Why might NMR spectra show unexpected peaks, and how can these artifacts be addressed?

- Methodological Answer : Residual solvents (e.g., DMF, CHCl) or rotamers (due to restricted rotation around the indole-propanoic acid bond) may cause extra signals. Deuterated solvents and variable-temperature NMR (25–60°C) can suppress these. For persistent impurities, repeat purification with preparative HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How can reaction scalability issues (e.g., low yield at >1 mmol scale) be mitigated?

- Methodological Answer : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., benzylation). Process analytical technology (PAT) like in-line FTIR monitors intermediate formation. Design of experiments (DoE) identifies critical parameters (e.g., reagent addition rate) for robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.